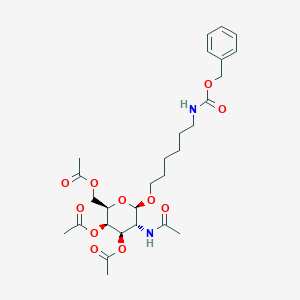
1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4ClF3 . It is a derivative of benzene, which is a colorless liquid with an aromatic odor .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis :
- Mejía and Togni (2012) demonstrated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, showcasing a method that could potentially involve 1-Chloro-3-ethynyl-5-(trifluoromethyl)benzene in its process (Mejía & Togni, 2012).
- Karimi-Jaberi et al. (2012) used 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which could be related to the synthesis processes involving this compound (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Chemical Intermediates :
- Vargas-Oviedo, Charris-Molina, and Portilla (2017) described a process starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, which is closely related to this compound, to synthesize a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Sensing Applications :
- Samanta and Mukherjee (2013) developed an organometallic building block incorporating Pt-ethynyl functionality, which could be related to the structural properties of this compound, for sensing applications (Samanta & Mukherjee, 2013).
Material Science :
- Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, and Tang (2012) synthesized a polymer with tetraphenylethene-containing diyne, which is structurally similar to this compound, demonstrating applications in materials science such as fluorescent photopatterning and explosive detection (Hu et al., 2012).
Eigenschaften
IUPAC Name |
1-chloro-3-ethynyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUPVMZJSCKNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)

![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)


![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)






![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)
